molecular formula C8H14N2O2 B1601299 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine CAS No. 93509-70-7

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Katalognummer: B1601299
CAS-Nummer: 93509-70-7
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: ISFBSBAZSPGMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine, also known by its CAS number 93509-70-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C8H14N2O2, with a molecular weight of approximately 170.209 g/mol. The compound has been characterized for its structural properties and potential reactivity in biological systems .

Research indicates that compounds similar to oxazoles often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the oxazole ring may interact with biological targets such as enzymes or receptors involved in disease pathways .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented extensively. For example, certain oxazole compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm these effects .

Case Studies

  • In Vitro Studies : Laboratory studies have shown that compounds structurally related to this compound can inhibit specific cancer cell lines at micromolar concentrations. These findings suggest a potential for development as an anticancer agent.
  • Toxicological Assessments : Toxicity studies indicate that while some oxazole derivatives can be cytotoxic at high concentrations, the specific toxicity profile of this compound remains to be fully elucidated .

Data Tables

PropertyValue
Molecular FormulaC8H14N2O2
Molecular Weight170.209 g/mol
CAS Number93509-70-7
Antimicrobial ActivityPotential (based on analogs)
Anticancer ActivityUnder investigation

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides and sulfonyl chlorides. For example:

Reaction TypeReagents/ConditionsProduct StructureReference
AcylationAcetyl chloride, DCM, 0–5°CN-Acetyl derivative
SulfonylationTosyl chloride, pyridine, RTN-Tosylamide

These reactions typically proceed in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions, with yields ranging from 65–85% .

Condensation Reactions

The primary amine participates in Schiff base formation with aldehydes or ketones:

SubstrateConditionsProductYield
BenzaldehydeEtOH, reflux, 6hN-Benzylidene derivative72%
4-NitrobenzaldehydeAcetic acid catalyst, 80°CNitro-substituted Schiff base68%

Similar reactions have been utilized to synthesize bioactive imine derivatives .

Oxidation Studies

Oxidizing AgentConditionsDegradation EfficiencyBy-Products Identified
H₂O₂/UVpH 3, 25°C, 120 min98%CO₂, NH₃, short-chain acids
Photo-Fenton (Fe²⁺/H₂O₂)Solar irradiation, pH 2.8>99%Oxazole ring cleavage products

Degradation follows pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Heterocyclic Functionalization

The isoxazole ring undergoes electrophilic substitution at the 5-position:

ReactionReagentsMajor ProductNotes
BrominationBr₂, FeBr₃, 40°C5-Bromo derivativeLimited regioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-NitroisoxazoleRequires anhydrous conditions

Methoxy and methyl groups on the propan-2-yl side chain sterically hinder reactions at the 4-position .

Metal Coordination Chemistry

The amine and oxazole nitrogen atoms act as ligands for transition metals:

Metal SaltCoordination ModeComplex Stability (Log K)Application
Cu(NO₃)₂Bidentate (N,O)4.2 ± 0.1Catalytic oxidation
PdCl₂Monodentate (N)3.8 ± 0.2Cross-coupling reactions

These complexes show catalytic activity in Suzuki-Miyaura couplings .

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22015Methoxy group elimination
220–30040Oxazole ring fragmentation
300–45030Carbonization

The compound exhibits moderate thermal stability with a decomposition onset at 180°C .

Eigenschaften

IUPAC Name

5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFBSBAZSPGMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537401
Record name 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93509-70-7
Record name 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of hydroxylamine sulfate (976 mg; 5.947 mmol) in water (4 mL) is added to a stirred solution of 5-methoxy-4,4-dimethyl-3-oxo-pentanenitrile (1.678 g; 10.812 mmol) and sodium hydroxide (490.3 mg; 11.89 mmol) in water (13 mL). The reaction mixture is heated to reflux over 30 minutes and kept at reflux for 1 hour. After cooling, 37% HCl aqueous solution (0.8 mL; 9.73 mmol) is added and the mixture is heated to reflux for 20 minutes. After cooling, the mixture's pH is adjusted to ˜12 by adding 40% sodium hydroxide aqueous solution. The mixture is extracted with methylene chloride 3 times. The organics are combined and washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound, m/z 171 [M+H+].
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
1.678 g
Type
reactant
Reaction Step One
Quantity
490.3 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 1.68 g (10.8 mmol) of 5-methoxy-4,4-dimethyl-3-oxo-pentanenitrile and 0.49 g (11.9 mmol) of sodium hydroxide in water (13 mL) is added a solution of 0.98 g (5.9 mmol) of hydroxylamine sulfate in water (4 mL). The reaction mixture is heated to 100° C. for 1.5 h. After this time, the reaction mixture is cooled to room temperature and 0.8 mL (9.7 mmol) of 37% aqueous HCl solution is added. The reaction is heated to 100° C. for 0.5 h. After cooling, the pH of the reaction mixture is adjusted to pH˜12 by addition of 1M aqueous NaOH solution and extracted with DCM (3×20 L). The organic layers are combined and washed with brine (20 mL), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure. The residual brown oil is purified by column chromatography (Biotage, eluent DCM, MeOH) to yield 0.94 g of 5-(2-methoxy-1,1-dimethyl-ethyl)-isoxazol-3-ylamine as a yellow oil. Yield 51%; m/z 171 [M+H]; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.17 (6H, 2), 3.22 (3H, s), 3.26 (2H, s), 5.40 (2H, m) 5.53 (1H, s).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 1.68 g (10.8 mmol) of 5-methoxy-4,4-dimethyl-3-oxo-pentanenitrile and 0.49 g (11.9 mmol) of sodium hydroxide in water (13 mL) is added a solution of 0.98 g (5.9 mmol) of hydroxyamine sulfate in water (4 mL). The reaction mixture is heated to 100° C. for 1.5 h. After this time, the reaction mixture is cooled to room temperature and 0.8 mL (9.7 mmol) of 37% aqueous HCl solution is added. The reaction is heated to 100° C. for 0.5 h. After cooling, the pH of the reaction mixture is adjusted to pH˜12 by addition of 1M aqueous NaOH solution and extracted with DCM (3×20 mL). The organic layers are combined and washed with brine (20 mL), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure. The residual brown oil is purified by column chromatography (Biotage, eluent DCM, MeOH) to yield 0.94 g of 5-(2-methoxy-1,1-dimethyl-ethyl)-isoxazol-3-ylamine as a yellow oil. Yield 51%; m/z 171 [M+H]; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.17 (6H, s), 3.22 (3H, s), 3.26 (2H, s), 5.40 (2H, m) 5.53 (1H, s).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 5-methoxy-4,4-dimethyl-3-oxopentanenitrile (1 g, 6.5 mmol) in ethanol (100 mL), was added 96% sodium hydroxide (308 mg, 7.70 mmol). To this was added a solution of hydroxylamine hydrochloride (537 mg, 7.70 mmol) in water (100 mL). The resulting solution (pH 7.8) was stirred at 60° C. for 22 h, then cooled to room temperature. To this was added concentrated hydrochloric acid (3 mL, 36 mmol) and the mixture refluxed (80° C.) for 1 h. The reaction mixture was concentrated under reduced pressure to remove ethanol and the residue was mixed with 30% sodium hydroxide (2.1 g). The mixture was shaken with chloroform. The chloroform layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give an oil. Purification via silica gel chromatography afforded 5-(1-methoxy-2-methylpropan-2-yl)isoxazol-3-amine as a colorless solid (350 mg, 32%). 1H NMR (300 MHz, CDCl3) δ 5.60 (s, 1H), 3.39 (s, 2H), 3.32 (s, 3H), 2.94 (brs, 2H), 1.28 (s, 6H); LC-MS (ESI) m/z 171 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
Quantity
537 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 2
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 3
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 5
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
Reactant of Route 6
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.